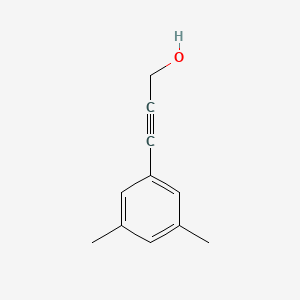

3-(3,5-Dimethylphenyl)prop-2-yn-1-ol

CAS No.: 635752-00-0

Cat. No.: VC11687095

Molecular Formula: C11H12O

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 635752-00-0 |

|---|---|

| Molecular Formula | C11H12O |

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | 3-(3,5-dimethylphenyl)prop-2-yn-1-ol |

| Standard InChI | InChI=1S/C11H12O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8,12H,5H2,1-2H3 |

| Standard InChI Key | LLFULTQAPOJNGK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)C#CCO)C |

| Canonical SMILES | CC1=CC(=CC(=C1)C#CCO)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-(3,5-Dimethylphenyl)prop-2-yn-1-ol (CAS 635752-00-0) belongs to the propargyl alcohol family, featuring a terminal alkyne adjacent to a hydroxyl group. The phenyl ring is substituted with methyl groups at the 3- and 5-positions, resulting in a symmetrical aromatic system. Its systematic IUPAC name is 3-(3,5-dimethylphenyl)prop-2-yn-1-ol, though it is alternatively referenced as 3-(3,5-dimethylphenyl)-2-propyn-1-ol or 3-(3,5-Dimethyl-phenyl)-prop-2-yn-1-ol in literature .

Table 1: Key Physicochemical Properties

The compound’s density, boiling point, and melting point remain unspecified in available literature, though its solid-state structure is presumed crystalline based on synthetic intermediates .

Synthesis and Reaction Pathways

Mitsunobu Alkylation

A pivotal application of 3-(3,5-dimethylphenyl)prop-2-yn-1-ol lies in its use as a Mitsunobu reagent. In a 2024 protocol, o-phenylenediamines were converted to N-Ts/Ns-protected derivatives, followed by Mitsunobu alkylation with this propargyl alcohol . The reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the coupling, yielding propargyl ether intermediates.

Table 2: Representative Mitsunobu Reaction Conditions

| Parameter | Specification |

|---|---|

| Substrate | N-Ts-o-phenylenediamine |

| Alkylating Agent | 3-(3,5-Dimethylphenyl)prop-2-yn-1-ol |

| Reagents | DEAD, PPh₃ |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature |

| Yield | 60–75% |

This step is critical for introducing the alkyne moiety, which subsequently participates in azide-alkyne cycloadditions .

Huisgen Cycloaddition and Heterocycle Formation

Following Mitsunobu alkylation, the propargyl ether undergoes one-pot azidation with sodium azide (NaN₃) in dimethylformamide (DMF), generating an organic azide. Subsequent Huisgen cycloaddition—a copper-catalyzed reaction—forms 1,2,3-triazoles fused to quinoxaline cores. Notably, the metal-free variant of this reaction leverages thermal conditions (70–100°C) to achieve cyclization, producing Ts/Ns-dihydrotriazoloquinoxalines .

This methodology enables modular access to N-heterocycles, with the 3,5-dimethylphenyl group enhancing steric and electronic tuning of the final product .

Applications in Medicinal and Materials Chemistry

Drug Discovery Intermediates

Triazoloquinoxalines synthesized from 3-(3,5-dimethylphenyl)prop-2-yn-1-ol exhibit bioactivity profiles relevant to kinase inhibition and antimicrobial agents. The dimethyl substituents on the phenyl ring improve metabolic stability by shielding the triazole ring from oxidative degradation .

Polymer and Coordination Chemistry

The terminal alkyne in 3-(3,5-dimethylphenyl)prop-2-yn-1-ol permits its use in click chemistry for polymer crosslinking. For instance, copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctynes generates dendrimers and hydrogels with tailored mechanical properties .

Future Directions and Research Opportunities

The development of enantioselective Mitsunobu reactions using chiral variants of 3-(3,5-dimethylphenyl)prop-2-yn-1-ol could streamline asymmetric synthesis of triazoloquinoxalines. Additionally, computational studies to correlate its logP with bioavailability parameters would enhance its utility in drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume